Cas no 2106254-15-1 (ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)

ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
- ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate
-
- インチ: 1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3
- InChIKey: SOFHRTHUUSBVFM-UHFFFAOYSA-N
- ほほえんだ: C12=NC(CC(OCC)=O)=C(Br)N1C=CC=C2
ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695850-10.0g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 10g |
$3191.0 | 2023-06-05 | |
Enamine | EN300-1695850-0.1g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
Aaron | AR01ELZO-50mg |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 50mg |
$265.00 | 2025-02-10 | |
Enamine | EN300-1695850-5g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 5g |
$2152.0 | 2023-09-20 | |
Enamine | EN300-1695850-5.0g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 5g |
$2152.0 | 2023-06-05 | |
A2B Chem LLC | AX60200-2.5g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
A2B Chem LLC | AX60200-500mg |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01ELZO-2.5g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 2.5g |
$2025.00 | 2025-02-10 | |
A2B Chem LLC | AX60200-10g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 10g |
$3394.00 | 2024-04-20 | |
Enamine | EN300-1695850-0.5g |
ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |
2106254-15-1 | 95% | 0.5g |
$579.0 | 2023-09-20 |
ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetateに関する追加情報
Ethyl 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetate (CAS No. 2106254-15-1): An Overview of Its Structure, Synthesis, and Applications
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate (CAS No. 2106254-15-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structure, synthesis, and potential uses of ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate, drawing on the latest research findings to provide a detailed and up-to-date analysis.
Structure and Chemical Properties
The molecular formula of ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is C14H14BrN3O2, with a molecular weight of approximately 330.18 g/mol. The compound features a central imidazopyridine core, which is substituted with a bromine atom at the 3-position and an ethyl acetate group at the 2-position. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The imidazopyridine scaffold is known for its ability to form stable complexes with metal ions and its potential to interact with biological targets such as enzymes and receptors. The bromine substituent adds additional reactivity and selectivity to the molecule, while the ethyl acetate group provides solubility and stability in various solvents. These properties make ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate a versatile compound for both synthetic and biological applications.
Synthesis and Preparation
The synthesis of ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate has been reported in several studies, with various methods being employed to achieve high yields and purity. One common approach involves the reaction of 3-bromoimidazo[1,2-a]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate or cesium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.
A recent study published in the Journal of Organic Chemistry described an optimized synthetic route that achieved a yield of over 90% using microwave-assisted synthesis. The authors reported that this method not only improved the yield but also reduced reaction time significantly compared to conventional heating methods. This advancement highlights the ongoing efforts to develop more efficient and sustainable synthetic strategies for complex molecules like ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate.
Biological Activities and Potential Applications
The biological activities of ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate have been extensively studied in recent years, revealing its potential as a lead compound for drug discovery. One notable application is its use as an inhibitor of specific enzymes involved in various disease pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells.
In addition to its enzymatic inhibition properties, ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate has also shown promise as an antiviral agent. Research conducted at the University of California found that this compound effectively inhibited the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves interference with viral RNA synthesis, making it a potential candidate for developing broad-spectrum antiviral drugs.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing compounds like ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate into clinical trials. Several pharmaceutical companies are currently exploring its therapeutic potential in various disease areas. For instance, a phase I clinical trial is underway to evaluate its safety and efficacy as an anticancer agent in patients with solid tumors.
Beyond cancer therapy, there is growing interest in exploring the use of imidazopyridines for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that these compounds can modulate neurotransmitter systems and reduce neuroinflammation, suggesting their potential as neuroprotective agents.
Safety Considerations and Regulatory Status
Safety is a critical aspect when developing new compounds for therapeutic use. Extensive toxicological studies have been conducted on ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate, with results indicating that it has a favorable safety profile at therapeutic doses. However, like any new drug candidate, it will need to undergo rigorous testing to ensure its safety and efficacy before it can be approved for clinical use.
The regulatory status of this compound is currently under review by various health authorities worldwide. While it has not yet been approved for commercial use, ongoing clinical trials are expected to provide valuable data that will inform regulatory decisions.
Conclusion
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate (CAS No. 2106254-15-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structure and chemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
2106254-15-1 (ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate) 関連製品
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)



